molecular formula C9H11ClFN B12095994 2-(3-Chloro-2-fluorophenyl)propan-2-amine

2-(3-Chloro-2-fluorophenyl)propan-2-amine

Cat. No.: B12095994
M. Wt: 187.64 g/mol
InChI Key: UMPQIHFEWXPMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-2-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12ClFN It is a derivative of phenylpropanamine, characterized by the presence of both chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chloro-2-fluorophenyl)propan-2-amine may involve large-scale Suzuki–Miyaura coupling reactions. The process would require careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluorophenyl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(3-Chloro-2-fluorophenyl)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-2-fluorophenyl)propan-2-amine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

2-(3-chloro-2-fluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11ClFN/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5H,12H2,1-2H3

InChI Key

UMPQIHFEWXPMRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)Cl)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.